molecular formula C25H21N3O B11704253 6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one

6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one

Cat. No.: B11704253
M. Wt: 379.5 g/mol
InChI Key: ZZTZLMNLTROZLV-UHFFFAOYSA-N
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Description

6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one is a heterocyclic compound with a complex structure that includes a benzo[e]perimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one typically involves the reaction of 4-butylaniline with a suitable benzo[e]perimidinone precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-butylphenyl)amino]-7H-benzo[e]perimidin-7-one is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications .

Properties

Molecular Formula

C25H21N3O

Molecular Weight

379.5 g/mol

IUPAC Name

6-(4-butylanilino)benzo[e]perimidin-7-one

InChI

InChI=1S/C25H21N3O/c1-2-3-6-16-9-11-17(12-10-16)28-21-14-13-20-22-23(21)25(29)19-8-5-4-7-18(19)24(22)27-15-26-20/h4-5,7-15,28H,2-3,6H2,1H3

InChI Key

ZZTZLMNLTROZLV-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=C3C4=C(C=C2)N=CN=C4C5=CC=CC=C5C3=O

Origin of Product

United States

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